molecular formula C9H11ClO B2852937 (4-Chloro-3,5-dimethylphenyl)methanol CAS No. 18982-59-7

(4-Chloro-3,5-dimethylphenyl)methanol

Cat. No.: B2852937
CAS No.: 18982-59-7
M. Wt: 170.64
InChI Key: NANAVHMIEOOELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenol, where the phenyl ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chloro-3,5-dimethylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3,5-dimethylbenzaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-3,5-dimethylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dimethylphenyl)methanol involves its interaction with cellular components, leading to disruption of cellular processes. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane potential, leading to cell lysis and death . The compound may also interact with specific enzymes and proteins, inhibiting their function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANAVHMIEOOELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.